An In-depth Technical Guide to the Isomers of Xylenediamine: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to the Isomers of Xylenediamine: Properties, Synthesis, and Applications in Research and Development
For Immediate Release
This whitepaper provides a comprehensive technical overview of the three isomers of xylenediamine: ortho-, meta-, and para-xylenediamine. Designed for researchers, scientists, and drug development professionals, this document details their chemical and physical properties, provides in-depth experimental protocols for their synthesis and analysis, and explores their applications, particularly as versatile building blocks in medicinal chemistry.
Introduction: The Structural Diversity and Utility of Xylenediamine Isomers
Xylenediamine (CAS: 132-34-3), also known as benzenedimethanamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. It exists in three positional isomers, distinguished by the substitution pattern of the two aminomethyl groups on the benzene (B151609) ring: ortho-(1,2), meta-(1,3), and para-(1,4). This structural isomerism gives rise to distinct physical and chemical properties, influencing their reactivity, stereochemistry, and, consequently, their application in various fields, from polymer science to pharmaceuticals.
While all three isomers share a common molecular weight and elemental composition, their differing geometries have profound implications for their utility. They serve as critical building blocks and cross-linking agents in the synthesis of a wide array of complex molecules and materials. In the realm of drug discovery and development, their rigid aromatic core and reactive primary amine functionalities make them valuable scaffolds for constructing novel therapeutic agents.
Physicochemical Properties of Xylenediamine Isomers
The physical and chemical properties of the xylenediamine isomers are summarized in the tables below, providing a clear comparison of their key characteristics.
Table 1: General and Physical Properties of Xylenediamine Isomers
| Property | ortho-Xylenediamine | meta-Xylenediamine | para-Xylenediamine |
| CAS Number | 17300-02-6 | 1477-55-0 | 539-48-0 |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |
| Appearance | Liquid | Colorless to pale yellow liquid | White crystalline solid |
| Melting Point | 12-13 °C | 14 °C[1] | 60-63 °C[2] |
| Boiling Point | 245 °C | 247 °C[1] | 230 °C at 10 mmHg[2] |
| Density | 1.029 g/mL at 25 °C | 1.032 g/mL at 25 °C | ~0.946 g/cm³ |
| Flash Point | 110 °C | 117 °C[1] | 134 °C |
Table 2: Solubility and Spectroscopic Data of Xylenediamine Isomers
| Property | ortho-Xylenediamine | meta-Xylenediamine | para-Xylenediamine |
| Water Solubility | Soluble | Miscible (20 °C)[1] | Soluble |
| Refractive Index (n20/D) | 1.574 | 1.571 | 1.581 |
| pKa (Predicted) | 9.3 (approx.) | 9.37±0.10 | 9.4 (approx.) |
Synthesis and Purification of Xylenediamine Isomers
The primary industrial synthesis route for xylenediamine isomers involves a two-step process starting from the corresponding xylene isomer. This process is outlined below.
Experimental Protocols
This protocol describes the laboratory-scale synthesis of p-xylenediamine from terephthalonitrile.
Materials:
-
Terephthalonitrile (5.1 g)
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Nickel on silica-alumina catalyst (e.g., Ni 5136P, 1.0 g)
-
Ethanol (B145695)/ammonia solution (~10 wt% ammonia, 85 g)
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Hydrogen gas
-
Nitrogen gas
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300 cc stainless steel pressure reactor
Procedure:
-
Charge the 300 cc stainless steel pressure reactor with 5.1 g of terephthalonitrile, 1.0 g of the nickel catalyst, and approximately 85 g of the ethanol/ammonia solution.[2]
-
Purge the reactor with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen to 500-1000 psi.
-
Increase the temperature of the reactor to 150 °C over 20-30 minutes and maintain for 2 to 8 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent the reactor and collect the product mixture.
-
The product can be analyzed by gas chromatography to determine conversion and yield.[2] Purification is typically achieved by distillation under reduced pressure.
This protocol outlines an alternative synthesis for m-xylenediamine.
Materials:
-
Hexamethylenetetramine
-
α,α'-Dichloro-meta-xylene (12 g)
-
Ethanol
-
35% Hydrochloric acid (44 ml)
-
Sodium hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
n-Hexane
Procedure:
-
Dissolve hexamethylenetetramine in chloroform.
-
Slowly add a solution of 12 g of α,α'-dichloro-meta-xylene in 40 ml of chloroform to the hexamethylenetetramine solution at 62 °C.
-
Stir the mixture at approximately 62 °C for 12 hours.
-
Filter the resulting solid under vacuum, wash with n-hexane, and dry to yield the intermediate.
-
To 10 g of the intermediate, add 100 ml of ethanol and 44 ml of 35% HCl. Heat the mixture to 78 °C and stir for approximately 6 hours.
-
Cool the reaction mixture and remove the precipitated ammonium (B1175870) chloride by vacuum filtration.
-
Adjust the pH of the filtrate to 13 with an aqueous NaOH solution.
-
Extract the product with an organic solvent. The organic layer contains the m-xylenediamine. The yield is approximately 94%.[3]
Analytical and Separation Methodologies
The analysis and separation of xylenediamine isomers are crucial for quality control and for isolating the desired isomer for specific applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques.
Experimental Protocol: HPLC-UV Analysis of Xylenediamine Isomers
This protocol provides a general framework for the separation and analysis of xylenediamine isomers using reverse-phase HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase and Conditions:
-
A gradient elution using acetonitrile (B52724) and water is often effective.
-
For m-xylenediamine, a mobile phase of 80% acetonitrile and 0.2% sulfuric acid in water has been used with a BIST™ B+ column.[2]
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210-270 nm. A wavelength of 270 nm is suitable for m-xylenediamine.
-
Injection volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the xylenediamine sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Applications in Drug Development and Research
Xylenediamine isomers are not typically known to be involved in direct biological signaling pathways. Instead, their significance in the pharmaceutical and life sciences sectors lies in their role as versatile chemical building blocks. Their rigid aromatic core provides a stable scaffold, while the two primary amine groups offer reactive sites for the construction of more complex molecules.
Scaffolds in Medicinal Chemistry
The defined stereochemistry of the isomers allows for precise spatial orientation of appended functional groups, which is critical for receptor binding and biological activity. For example, m-xylenediamine has been used as a linker in the synthesis of symmetric peptides designed as inhibitors of β-amyloid peptide aggregation, a key pathological hallmark of Alzheimer's disease.
Biocatalysis and Chiral Amine Synthesis
ortho-Xylenediamine has found a unique application in biocatalysis. It can be used as an amine donor in transaminase-catalyzed reactions for the synthesis of chiral amines.[3][4] The use of o-xylenediamine can help to drive unfavorable reaction equilibria towards the desired product.[3][4] This is particularly valuable in the synthesis of enantiomerically pure amines, which are common intermediates in the production of active pharmaceutical ingredients.
Drug Delivery Systems
para-Xylenediamine can be used as a core molecule for the synthesis of dendrimers, which are highly branched, well-defined macromolecules. These dendrimeric structures can be functionalized to create stimuli-responsive nanocarriers for targeted cancer drug delivery.
Conclusion
The ortho-, meta-, and para- isomers of xylenediamine are fundamental chemical building blocks with distinct properties that dictate their wide-ranging applications. This guide has provided a detailed overview of their physicochemical characteristics, comprehensive protocols for their synthesis and analysis, and an insight into their utility in drug development and research. As the demand for novel materials and therapeutics continues to grow, the versatility of xylenediamine isomers ensures their continued importance in the scientific landscape.
References
- 1. jeol.com [jeol.com]
- 2. HPLC Method for Analysis of m-Xylylenediamine (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]
- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
